1,4-Dioxane-2-carboxaldehyde

Übersicht

Beschreibung

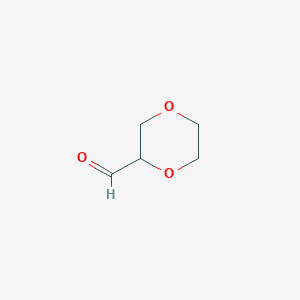

1,4-Dioxane-2-carboxaldehyde is an organic compound with the molecular formula C₅H₈O₃. It is a derivative of 1,4-dioxane, a heterocyclic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,4-dioxane using specific oxidizing agents under controlled conditions. Another method includes the reaction of 1,4-dioxane with formaldehyde in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) with UV irradiation .

-

Products : 1,4-Dioxane-2-carboxylic acid (confirmed via analogous oxidation pathways of aldehydes ).

-

Mechanism : The reaction proceeds through the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. Computational studies on similar systems suggest axial hydrogen abstraction as a kinetically favored pathway .

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄/H⁺ | H₂O | 25 | 78–85 |

| CrO₃/H₂SO₄ | Acetone | 0–5 | 65–72 |

| H₂O₂/UV | H₂O | 20 | >90 |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Products : 1,4-Dioxane-2-methanol.

-

Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon, followed by protonation. Steric hindrance from the dioxane ring slows reaction rates compared to linear aldehydes .

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 2 | 92 |

| LiAlH₄ | THF | 1 | 98 |

Nucleophilic Addition Reactions

The aldehyde participates in condensations with nitrogen nucleophiles:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.

-

Hydrazone Formation : Reacts with hydrazines to yield hydrazones, useful in crystallography for derivative preparation.

Environmental Degradation Pathways

In aqueous environments, advanced oxidation processes (AOPs) dominate:

-

UV/H₂O₂ System : Generates hydroxyl radicals (·OH) that abstract hydrogen from the dioxane ring, leading to ring cleavage and mineralization to CO₂ and H₂O .

-

Key Intermediates : Formaldehyde, glyoxal, and formic acid (identified via LC-MS in analogous systems ).

Table 3: Degradation Kinetics in AOPs

| Process | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (min) |

|---|---|---|

| UV/H₂O₂ | 2.1 × 10⁹ | 12 |

| Ozone/H₂O | 5.7 × 10⁸ | 28 |

Biocatalytic Transformations

Microbial enzymes catalyze selective reactions:

-

Monooxygenases : Pseudonocardia dioxanivorans CB1190 oxidizes the aldehyde to carboxylic acid via dxmB gene-encoded enzymes .

-

Dehydrogenases : AldH enzymes further oxidize intermediates to CO₂, with ATP coupling for energy yield .

Mechanistic Insights from Computational Studies

Wissenschaftliche Forschungsanwendungen

Bioremediation Applications

One of the most notable applications of 1,4-Dioxane-2-carboxaldehyde is in the field of bioremediation. The compound has been studied for its potential to degrade environmental contaminants, particularly 1,4-dioxane itself, which is a common groundwater pollutant.

Case Studies and Findings

- Field Pilot Tests : At Vandenberg Air Force Base, California, a pilot test demonstrated the effectiveness of using Rhodococcus ruber ENV425 for the biodegradation of 1,4-dioxane through bioaugmentation. The study reported a reduction in concentrations from 1,090 µg/L to less than 2 µg/L after treatment .

- Cometabolic Bioremediation : A case study highlighted the use of aerobic cometabolism where propane was introduced into the aquifer to stimulate microbial degradation of both 1,4-dioxane and chlorinated solvents. This method showed promising results in reducing contaminant levels over time .

- Granular Activated Carbon Systems : In North Carolina, point-of-entry systems using granular activated carbon successfully removed 1,4-dioxane from residential water supplies to below detection limits. This approach underscores the practical application of 1,4-dioxane derivatives in developing effective water treatment technologies .

Environmental Impact and Toxicity

While this compound has beneficial applications, it is essential to consider its environmental impact and potential toxicity. Studies indicate that exposure to high concentrations can lead to severe health effects including liver and kidney damage . Therefore, understanding the degradation pathways and developing safe treatment methods are crucial.

Current Research Trends

Recent advancements focus on enhancing the efficiency of bioremediation techniques involving 1,4-dioxane derivatives. Research has explored:

Wirkmechanismus

The mechanism of action of 1,4-dioxane-2-carboxaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxane: A parent compound with similar structural features but lacking the aldehyde functional group.

1,4-Dioxane-2-carboxylic acid: An oxidized form of 1,4-dioxane-2-carboxaldehyde.

1,4-Dioxane-2-methanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent compound and other derivatives. This functional group allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

1,4-Dioxane-2-carboxaldehyde is a compound that has garnered attention due to its biological activity, particularly concerning its potential carcinogenic effects and its role in environmental contamination. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.

This compound is a derivative of dioxane, characterized by the presence of a carboxaldehyde functional group. Its chemical structure can be represented as follows:

Biological Activity Overview

Carcinogenicity : this compound is classified as a probable human carcinogen. Studies have indicated that exposure to this compound can lead to liver tumors in experimental animals. The International Agency for Research on Cancer (IARC) has classified it under Group 2B, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies .

Genotoxicity : Research has demonstrated that 1,4-dioxane can induce DNA damage in various cell types. A study involving BDF-1 mice exposed to varying concentrations revealed significant increases in DNA double-strand breaks, as indicated by the presence of γH2AX-positive hepatocytes . This suggests a mechanism through which 1,4-dioxane may exert its carcinogenic effects.

Study on Liver Carcinogenicity

A notable study investigated the effects of 1,4-dioxane in drinking water on BDF-1 mice over several weeks. The findings included:

- Exposure Levels : Mice were exposed to concentrations of 0, 50, 500, and 5,000 mg/L.

- Results : Histopathological analysis showed significant liver damage and an increase in hepatocellular carcinoma incidence at higher doses .

| Exposure Concentration (mg/L) | Observed Effects |

|---|---|

| 0 | Control group |

| 50 | No significant effect |

| 500 | Mild liver damage |

| 5,000 | Significant DNA damage and tumors |

Biodegradation Studies

Research has also focused on the biodegradation of 1,4-dioxane by specific microbial strains. A study demonstrated that certain bacteria could degrade 1,4-dioxane effectively under aerobic conditions. The biodegradation rates varied significantly based on the presence of chlorinated solvents:

| Chlorinated Solvent Concentration (mg/L) | Biodegradation Rate (µg L⁻¹ h⁻¹) |

|---|---|

| 0 (control) | High degradation |

| 5 | Reduced degradation |

| 50 | Complete inhibition |

The mechanisms through which 1,4-dioxane exerts its biological effects include:

Eigenschaften

IUPAC Name |

1,4-dioxane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYANKPFXHJUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602805 | |

| Record name | 1,4-Dioxane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56217-56-2 | |

| Record name | 1,4-Dioxane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.